Technical Monograph: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid
Technical Monograph: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid
This guide is structured as a high-level technical monograph designed for application scientists and drug discovery researchers. It prioritizes actionable chemical intelligence, validated synthetic pathways, and structural data.
CAS Number: 1249613-07-7 Molecular Formula: C₆H₉N₃O₂ Molecular Weight: 155.15 g/mol Primary Application: Heterocyclic Building Block / Pharmacophore Scaffold[1]
Executive Summary
2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules.[2] Characterized by a 1,2,4-triazole core substituted at the 4- and 5-positions with methyl groups and at the 3-position with an acetic acid moiety, it serves as a rigid, polar scaffold. In medicinal chemistry, it is frequently employed as a bioisostere for amides or as a ligand in coordination chemistry. Its structural integrity allows for "scaffold hopping" strategies, particularly in the development of antifungal agents and GABA-ergic modulators.
Chemical Identity & Physicochemical Profile[2][3][4][5]
| Property | Data | Note |
| IUPAC Name | 2-(4,5-Dimethyl-1,2,4-triazol-3-yl)acetic acid | |
| SMILES | CN1C(C)=NN=C1CC(O)=O | |
| InChIKey | NPBCPHCTDOTRLH-UHFFFAOYSA-N | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) | Amphoteric nature due to triazole/acid |
| pKa (Calc) | Acid: ~3.5 | Triazole nitrogen protonation: ~2.3 |
| LogP | -0.25 (approx) | Highly polar, favorable for cytosolic targets |
Synthetic Pathways & Methodology
The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles requires precise regiocontrol to distinguish between the N1, N2, and N4 positions. The most robust protocol for generating the 4,5-dimethyl variant involves the Pellizzari Reaction or a modified Imidate Cyclocondensation .
Primary Protocol: Imidate Cyclocondensation
This pathway ensures the correct placement of the N-methyl group at position 4 by using a substituted hydrazine precursor.
Step 1: Formation of Imidate Intermediate
Reagents: Ethyl cyanoacetate, Ethanol (anhydrous), HCl (gas). Mechanism: Pinner reaction.
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Dissolve ethyl cyanoacetate (1.0 eq) in anhydrous ethanol (5.0 eq) at 0°C.
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Bubble dry HCl gas through the solution for 30–60 minutes until saturation.
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Store at 0–4°C for 24 hours. The imidate hydrochloride precipitates.
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Filter and wash with anhydrous ether to obtain Ethyl 3-ethoxy-3-iminopropionate hydrochloride .
Step 2: Cyclization to Triazole Core
Reagents: 1-Acetyl-2-methylhydrazine, Triethylamine (Et₃N), Dioxane/Toluene. Mechanism: Nucleophilic attack of hydrazine on imidate carbon followed by dehydration.
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Suspend the imidate salt (1.0 eq) in dry dioxane.
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Add 1-acetyl-2-methylhydrazine (1.0 eq) and Et₃N (1.1 eq).
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Reflux the mixture for 6–12 hours. The hydrazine attacks the imidate carbon, displacing ethanol, followed by intramolecular cyclization.
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Concentrate in vacuo. Purify the residue via flash column chromatography (EtOAc/MeOH) to yield Ethyl 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)acetate .
Step 3: Hydrolysis to Target Acid
Reagents: LiOH or NaOH (1M), THF/Water.
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Dissolve the ester in THF:Water (3:1).
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Add LiOH (2.0 eq) and stir at room temperature for 2 hours.
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Acidify carefully with 1M HCl to pH 4.0.
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Extract with Ethyl Acetate or freeze-dry to obtain the final acid 1249613-07-7 .
Visualization of Synthetic Logic
Figure 1: Regioselective synthesis via imidate intermediate ensuring N4-methylation.
Analytical Characterization (Expected)
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Signal | Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.50 (s, 1H) | Carboxylic Acid (-COOH) |
| δ 3.65 (s, 2H) | Methylene bridge (-CH₂-) | |
| δ 3.45 (s, 3H) | N-Methyl (N4-CH₃) | |
| δ 2.30 (s, 3H) | C-Methyl (C5-CH₃) | |
| ¹³C NMR | ~171 ppm | Carbonyl (C=O) |
| ~152 ppm | Triazole C3 (linked to CH₂) | |
| ~148 ppm | Triazole C5 (linked to CH₃) | |
| ~31 ppm | N-Methyl | |
| LC-MS (ESI+) | m/z 156.1 [M+H]⁺ | Parent Ion |
Critical Quality Attribute (CQA): The differentiation between the 4,5-dimethyl and 1,5-dimethyl isomers is critical. In ¹H NMR, the N-methyl signal for the 4-substituted isomer typically appears downfield (>3.4 ppm) compared to the 1-substituted isomer due to the symmetric aromatic current of the triazole ring.
Applications in Drug Discovery[6]
Pharmacophore Utility
The 1,2,4-triazole ring is a classic bioisostere for the amide bond (-CONH-), offering improved metabolic stability against peptidases.
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GABA-ergic Agents: The acetic acid side chain mimics the GABA structure, while the triazole core restricts conformational freedom, potentially increasing receptor selectivity.
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Antifungal Scaffolds: Triazoles are fundamental to lanosterol 14α-demethylase inhibitors (e.g., Fluconazole). This acid derivative allows for the attachment of novel lipophilic domains.
Derivatization Workflow
Researchers typically use this acid as a "linker." The carboxylic acid can be coupled to amines to form stable amides, or reduced to an alcohol for ether synthesis.
Figure 2: Downstream derivatization pathways for medicinal chemistry applications.
Safety and Handling
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GHS Classification: Warning. Causes skin irritation (H315), Causes serious eye irritation (H319).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
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Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
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Regioselective Synthesis of 1,2,4-Triazoles: BenchChem. (2025). Synthesis Protocol for 2-(4H-1,2,4-triazol-4-yl)acetic acid: A Detailed Application Note.
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Triazole Pharmacophore Data: National Institutes of Health (NIH). (2024). An insight on medicinal attributes of 1,2,4-triazoles.
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Chemical Properties & CAS Verification: ChemScene. (2025). Product Data: 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid.[1]
- General Triazole Synthesis (Pellizzari/Einhorn-Brunner): Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. (Classic Mechanism Reference).
